molecular formula C7H5BrFI B2607618 4-Bromo-2-(fluoromethyl)-1-iodobenzene CAS No. 2244088-43-3

4-Bromo-2-(fluoromethyl)-1-iodobenzene

Cat. No. B2607618
CAS RN: 2244088-43-3
M. Wt: 314.924
InChI Key: LFFSCZKLJICKLM-UHFFFAOYSA-N
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Description

4-Bromo-2-(fluoromethyl)-1-iodobenzene, also known as 4-BFIB, is an organobromine compound that has been studied extensively in the field of organic synthesis. It is a versatile reagent that has been used in a variety of different synthetic pathways, including the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. 4-BFIB is also used as a catalyst in various reactions, such as the Wittig reaction, the Passerini reaction, and the Povarov reaction. In addition, 4-BFIB is also used in the synthesis of polymers and other materials.

Scientific Research Applications

Versatile Synthon for Radiopharmaceuticals

4-Bromo-2-(fluoromethyl)-1-iodobenzene is an integral precursor in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound crucial for 18F-arylation reactions. These reactions are fundamental in creating radiopharmaceuticals for PET imaging. A study by Ermert et al. (2004) compared six pathways to synthesize 1-bromo-4-[18F]fluorobenzene, with symmetrical bis-(4-bromphenyl)iodonium bromide showing the most efficacy, achieving a direct nucleophilic substitution with a 65% yield in just 10 minutes Ermert et al., 2004.

Novel Bifunctional Electrolyte Additive

Zhang Qian-y (2014) explored 4-bromo-2-fluoromethoxybenzene (BFMB) as a novel bi-functional electrolyte additive for lithium-ion batteries. The study highlighted its potential to polymerize electrochemically at 4.6 V, forming a protective polymer film on electrodes to prevent voltage rise during overcharging. Moreover, BFMB showed promise in enhancing the thermal stability and lowering the flammability of lithium-ion batteries without affecting their cycle performance Zhang Qian-y, 2014.

Halogenated Benzene Derivatives in Photochemistry

Namiki (1975) conducted a study on the photochemical behavior of halogenated benzene derivatives, including compounds similar to 4-Bromo-2-(fluoromethyl)-1-iodobenzene. The research provided insights into the photolytic reactions of these compounds, which could influence the design of photoresponsive materials Namiki, 1975.

properties

IUPAC Name

4-bromo-2-(fluoromethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSCZKLJICKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(fluoromethyl)-1-iodobenzene

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